Methylnissolin

Übersicht

Beschreibung

Vorbereitungsmethoden

Methylnissolin kann aus Astragalus membranaceus unter Verwendung von dispersiven Festphasenextraktionstechniken extrahiert werden . Das Extraktionsverfahren beinhaltet das Einweichen des Pflanzenmaterials in destilliertem Wasser, gefolgt von Erhitzen zum Rückfluss und Filtration . Die Verbindung kann dann unter Verwendung von Techniken wie der Hochleistungsflüssigchromatographie (HPLC) analysiert werden, um ihre Reinheit sicherzustellen .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Medizin: Die Verbindung hat aufgrund ihrer Fähigkeit, die Zellproliferation zu hemmen und Entzündungen zu reduzieren, potenzielle therapeutische Anwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung des extrazellulären signalregulierten Kinase (ERK)-Signalwegs . Es hemmt die Phosphorylierung der ERK1/2-Mitogen-aktivierten Proteinkinase, was wiederum die durch plättchenabgeleiteten Wachstumsfaktor induzierte Zellproliferation hemmt . Zusätzlich aktiviert this compound den Nrf2/HO-1-Signalweg, der einen zellschützenden Effekt gegen oxidativen Stress bietet .

Analyse Chemischer Reaktionen

Methylnissolin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cytoprotection Against Oxidative Stress

One of the most significant applications of MNG is its role in protecting cells from oxidative stress. Research indicates that MNG activates the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative damage. A study demonstrated that MNG pretreatment significantly improved cell viability in human umbilical vein endothelial cells (EA.hy926) exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress. The protective effects were linked to:

- Increased expression of Nrf2 : MNG enhanced Nrf2 translocation to the nucleus, leading to elevated expression of antioxidant proteins such as HO-1 and NQO1.

- Reduction of intracellular ROS levels : MNG effectively suppressed the generation of reactive oxygen species (ROS) induced by H2O2, thereby mitigating oxidative damage .

Antioxidant Activity

MNG exhibits potent antioxidant properties, making it a valuable compound in combating oxidative stress-related diseases. Its antioxidant activity has been evaluated using various assays, including DPPH radical scavenging and cell-based assays. Key findings include:

- Dose-dependent antioxidant effects : MNG demonstrated significant scavenging activity against free radicals at concentrations between 5 μM and 80 μM.

- Synergistic effects with other compounds : In combination with other herbal extracts, MNG has shown enhanced antioxidant activity, suggesting potential for synergistic formulations in therapeutic applications .

Anti-inflammatory Properties

In addition to its antioxidant capabilities, MNG has been studied for its anti-inflammatory effects. A notable study investigated its impact on obesity-induced inflammatory responses in co-cultures of adipocytes and macrophages. The findings highlighted:

- Inhibition of pro-inflammatory cytokines : MNG reduced the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), which are key mediators of inflammation.

- Regulation of adipogenesis-related proteins : MNG inhibited the expression of proteins associated with adipogenesis, such as C/EBPα and PPARγ, thereby reducing lipid accumulation in adipocytes .

Potential Therapeutic Mechanisms

The therapeutic potential of MNG extends beyond its antioxidant and anti-inflammatory properties. Research has indicated several mechanisms through which MNG may exert beneficial effects:

- Activation of signaling pathways : MNG's ability to activate the PI3K/Akt pathway further supports its role in enhancing cellular survival and reducing inflammation.

- Neuroprotective effects : Although limited studies exist on MNG's neuroprotective capabilities, its antioxidant properties suggest potential applications in neurodegenerative diseases .

Case Study 1: Protective Effects on Endothelial Cells

A study focused on the cytoprotective effects of MNG on EA.hy926 cells revealed that treatment with MNG prior to exposure to H2O2 significantly decreased cell death rates. The experiment utilized various concentrations of MNG and assessed cell viability through MTT assays. Results indicated a notable increase in cell viability at higher concentrations of MNG.

Case Study 2: Anti-inflammatory Effects in Adipocyte-Macrophage Co-culture

In an investigation into obesity-induced inflammation, researchers co-cultured 3T3-L1 adipocytes with RAW264.7 macrophages and treated them with varying concentrations of MNG. The results demonstrated a significant reduction in inflammatory markers and lipid accumulation compared to control groups.

Summary Table of Findings

Wirkmechanismus

Methylnissolin exerts its effects primarily through the inhibition of the extracellular signal-regulated kinase (ERK) pathway . It inhibits the phosphorylation of ERK1/2 mitogen-activated protein kinase, which in turn inhibits cell proliferation induced by platelet-derived growth factor . Additionally, this compound activates the Nrf2/HO-1 pathway, providing cytoprotection against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Methylnissolin ist im Vergleich zu anderen Pterocarpan-Verbindungen aufgrund seiner spezifischen inhibitorischen Wirkungen auf den ERK-Signalweg und seiner zellschützenden Eigenschaften einzigartig . Zu ähnlichen Verbindungen gehören:

Formononetin: Eine weitere Pterocarpan-Verbindung mit entzündungshemmenden Eigenschaften.

Biochanin A: Ein Pterocarpan mit potenziellen Antikrebswirkungen.

Pterocarpin: Bekannt für seine antioxidativen Eigenschaften.

Diese Verbindungen teilen einige biologische Aktivitäten mit this compound, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und therapeutischen Potenzialen .

Biologische Aktivität

Methylnissolin, also known as Astrapterocarpan, is a compound derived from Astragalus membranaceus, a plant recognized for its medicinal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in treating diseases.

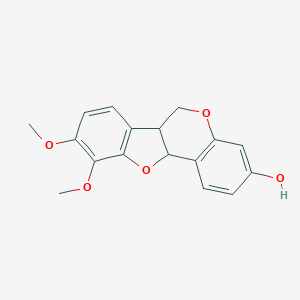

This compound has the chemical structure characterized by its unique benzofuro[3,2-c]-benzopyran framework. Its biological activities are attributed to its ability to modulate various signaling pathways, particularly those involved in cell proliferation and oxidative stress response.

Key Mechanisms

- Inhibition of Cell Proliferation :

- Oxidative Stress Protection :

-

Anti-inflammatory Effects :

- This compound-3-O-β-d-glucopyranoside (MNG), a derivative of this compound, has been shown to inhibit lipid accumulation and reduce inflammatory cytokine production (IL-6 and MCP-1) in co-culture systems of adipocytes and macrophages. This suggests potential applications in managing obesity-related inflammation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cytoprotection Against Oxidative Stress :

In a study assessing the protective effects of MNG on endothelial cells, it was found that pretreatment with MNG significantly decreased cell death induced by oxidative stress. The enhancement of Nrf2 and HO-1 was noted as a key mechanism for this protection . -

Obesity-Induced Inflammation :

Another study demonstrated that MNG effectively inhibited lipid accumulation in adipocytes while simultaneously reducing pro-inflammatory cytokine production in macrophages co-cultured with these adipocytes. This dual action highlights its potential therapeutic role in metabolic disorders related to obesity .

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

- In Vivo Studies : Further investigation into the effects of this compound in animal models could provide insights into its therapeutic potential for diseases such as cardiovascular disorders, diabetes, and cancer.

- Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underlying its protective effects against oxidative stress and inflammation will help clarify its role in cellular health.

- Clinical Applications : Given its anti-inflammatory properties, this compound could be explored as a potential treatment option for chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGCLXUTLXAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73340-41-7 | |

| Record name | Methylnissolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.